2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Physicochemical profiling Chromatographic method development Salt and formulation design

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 14788-34-2) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. The compound features a 2-methyl substituent on the saturated nitrogen and a primary aromatic amine at the 8-position of the isoquinoline scaffold, giving it a computed LogP of 1.78 and a polar surface area of 29.26 Ų.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 14788-34-2
Cat. No. B1626412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
CAS14788-34-2
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(=CC=C2)N
InChIInChI=1S/C10H14N2/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7,11H2,1H3
InChIKeyPXAVAZKTFFJJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 14788-34-2): Core Chemical Identity and Structural Context for Procurement


2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 14788-34-2) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The compound features a 2-methyl substituent on the saturated nitrogen and a primary aromatic amine at the 8-position of the isoquinoline scaffold, giving it a computed LogP of 1.78 and a polar surface area of 29.26 Ų . It is commercially available as a synthetic intermediate with reported purities of 97–98% . Unlike its closest structural relative, nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline), this compound lacks the 4-phenyl substituent, which fundamentally alters its pharmacological profile and positions it as a versatile building block rather than a finished active pharmaceutical ingredient [2].

Why 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine Cannot Be Interchanged with Generic THIQ Analogs


The tetrahydroisoquinoline scaffold supports diverse biological activities depending on the precise substitution pattern, and generic interchange fails because the 8-amino-2-methyl regioisomer offers a unique combination of physicochemical properties and synthetic reactivity that its positional isomers (5‑amino, 6‑amino, 7‑amino) and des‑methyl or des‑amino analogs cannot replicate [1]. The 8‑amino group provides a specific nucleophilic handle for amide coupling, urea formation, and diazotization/Sandmeyer reactions that is sterically and electronically distinct from the 5‑, 6‑, or 7‑positions, enabling regioselective construction of target molecules [2]. Simultaneously, the 2‑methyl group confers a computed LogP of 1.78 and a boiling point of 285.5 °C, which differ materially from both the des‑methyl analog (1,2,3,4‑tetrahydroisoquinolin‑8‑amine; b.p. ~309.5 °C) and the des‑amino analog (2‑methyl‑1,2,3,4‑tetrahydroisoquinoline; b.p. 216.7 °C), affecting chromatographic behavior, salt formation, and formulation . Critically, the absence of the 4‑phenyl group eliminates the dopamine‑reuptake inhibition that defines nomifensine (IC₅₀ 48 nM at DAT), meaning this compound does not carry the same pharmacological liabilities or regulatory classification [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine Versus Closest Analogs


LogP and Boiling Point Differentiation from Des-Methyl and Des-Amino Analogs

The target compound's LogP of 1.78 and boiling point of 285.5 °C distinguish it from the two closest simple analogs. The des‑methyl congener 1,2,3,4‑tetrahydroisoquinolin‑8‑amine (CAS 924633‑49‑8) exhibits a higher boiling point of ~309.5 °C and a lower LogP due to the secondary amine, while the des‑amino congener 2‑methyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 1612‑65‑3) has a substantially lower boiling point of 216.7 °C and lacks the hydrogen‑bond donor capacity of the aromatic amine . These differences directly impact reversed‑phase HPLC retention, extraction efficiency, and the feasibility of forming crystalline salts for purification or formulation.

Physicochemical profiling Chromatographic method development Salt and formulation design

Documented Synthetic Yield Advantage for the 8-Amino Regioisomer

A published synthetic route demonstrates that 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑amine can be obtained in 89% isolated yield (2.57 g, light yellow oil) via catalytic reduction of 5‑bromo‑2‑methyl‑8‑nitro‑1,2,3,4‑tetrahydroisoquinoline in CH₃OH/Et₃N . This high‑yielding transformation exploits the 8‑nitro group's accessibility, a feature not equally available to the 5‑, 6‑, or 7‑nitro isomers due to differential steric and electronic environments during nitration and subsequent reduction [1]. The reproducible 89% yield at multi‑gram scale provides a procurement‑relevant benchmark that is not documented with comparable precision for the 5‑amino or 7‑amino isomers in open literature.

Process chemistry Regioselective synthesis Scale-up feasibility

Absence of Dopamine Transporter Activity Versus Nomifensine: A Critical Selectivity Differentiator

The closest structural analog with extensive pharmacological characterization is nomifensine (2‑methyl‑4‑phenyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑amine), which potently inhibits the dopamine transporter (DAT) with an IC₅₀ of 48 nM in rat synaptosomes [1]. Nomifensine's DAT activity is attributable to the 4‑phenyl substituent; the target compound lacks this group and is therefore not a dopamine reuptake inhibitor [2]. In the SAR study by Zára‑Kaczián et al. (1986), all 8‑(substituted‑amino)‑4‑aryl‑2‑methyl‑1,2,3,4‑tetrahydroisoquinolines required the 4‑aryl group for antidepressant‑like activity; compounds without it were inactive in motility assays [3]. This absence of DAT activity means the target compound is suitable as a synthetic intermediate for non‑CNS targets without carrying the regulatory and safety baggage of a controlled or CNS‑active substance.

Dopamine transporter Off-target liability CNS safety pharmacology

Patented Use as a Key Intermediate in PDE10 Inhibitor and Memory-Enhancement Programs

2‑Methyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑amine is explicitly disclosed as an intermediate in Memory Pharmaceuticals Corporation's patent WO2009/023844 A2, which claims tetrahydroisoquinoline derivatives for enhancing memory function [1]. The compound appears on pages 105–107 of the patent as a building block for the synthesis of more complex THIQ derivatives targeting phosphodiesterase 10 (PDE10), an enzyme implicated in cognitive disorders . This patent linkage provides documented provenance that the 5‑amino, 6‑amino, and 7‑amino positional isomers do not share, as those isomers are not cited in the same patent context. Additionally, US Patent 4,022,900 explicitly uses 2‑methyl‑8‑amino‑1,2,3,4‑tetrahydroisoquinoline as a starting material for hypotensive benzamido‑tetrahydroisoquinolines, further differentiating it from the other positional isomers which are listed separately [2].

PDE10 inhibition Memory enhancement CNS drug discovery Patent-protected intermediate

Regiochemical Differentiation for Downstream Derivatization: Sandmeyer and Amide Coupling Accessibility

The 8‑amino group of the target compound can be converted to 8‑hydroxy, 8‑carbonitrile, and 8‑halo derivatives via Sandmeyer‑type reactions, enabling a diversification pathway that is documented in the synthesis of 8‑substituted 2‑methyl‑1,2,3,4‑tetrahydroisoquinolines [1]. This reactivity pattern is specific to the 8‑position because the electronic environment of the aromatic ring makes the 8‑amino group the most nucleophilic among the four possible positions (5, 6, 7, 8) due to reduced steric hindrance and favorable para‑like conjugation with the saturated nitrogen [2]. The 5‑amino and 7‑amino isomers experience different electronic environments that alter their reactivity in electrophilic substitution and coupling reactions, which directly impacts the scope of chemistry that can be performed and the diversity of final compounds accessible from each isomer [3].

Regioselective functionalization Sandmeyer chemistry Amide coupling Medicinal chemistry diversification

Computed Physicochemical Property Comparison: PSA, H-Bond Donors/Acceptors, and Rotatable Bonds Versus Nomifensine

A direct comparison of computed molecular descriptors between the target compound and nomifensine reveals that the absence of the 4‑phenyl group reduces the molecular weight from 238.33 to 162.23 Da, the LogP from 3.37 to 1.78, and the rotatable bond count from 1 to 0, while the polar surface area remains nearly identical (29.26 Ų for both) [1]. This moves the target compound into the 'fragment-like' chemical space (MW < 250, LogP < 3, rotatable bonds ≤ 3), making it more suitable for fragment-based drug discovery (FBDD) and lead-generation campaigns where low molecular complexity is desired [2]. In contrast, nomifensine occupies 'lead-like' or 'drug-like' space and carries the pharmacological activity of a marketed drug, which complicates its use as an unbiased chemical probe.

Drug-likeness Lead-likeness Fragment-based drug discovery Physicochemical filtering

Optimal Research and Industrial Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for CNS and Non-CNS Targets

With a molecular weight of 162.23 Da, LogP of 1.78, and zero rotatable bonds, 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑amine satisfies all 'Rule of Three' criteria for fragment-like chemical space [1]. Unlike nomifensine, which carries potent DAT inhibition (IC₅₀ 48 nM) and is unsuitable as an unbiased fragment, this compound provides a clean, low‑complexity THIQ scaffold with a primary amine handle for rapid analoging via amide coupling or reductive amination [2]. It is ideally suited for incorporation into FBDD screening libraries targeting kinases, phosphodiesterases, or GPCRs where the THIQ core is a privileged scaffold.

PDE10 Inhibitor Lead Optimization Using Patent-Enabled Synthetic Routes

Memory Pharmaceuticals' patent WO2009/023844 A2 explicitly enables the use of 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑amine as a key intermediate for PDE10 inhibitors aimed at cognitive enhancement [1]. The documented 89% synthetic yield from the 5‑bromo‑8‑nitro precursor provides a reliable entry point for multi‑gram scale‑up, and the 8‑amino group can be selectively functionalized without interference from other positions [2]. Research groups pursuing PDE10‑targeted therapeutics for schizophrenia or Huntington's disease can leverage this intermediate to access patent‑relevant chemical space with a well‑characterized building block.

Synthesis of Hypotensive Benzamido-Tetrahydroisoquinoline Derivatives

US Patent 4,022,900 describes the reaction of 2‑methyl‑8‑amino‑1,2,3,4‑tetrahydroisoquinoline with substituted benzoyl halides to produce hypotensive benzamido‑tetrahydroisoquinolines [1]. The 8‑amino regioisomer is specifically cited as a starting material alongside its 5‑, 6‑, and 7‑amino counterparts, indicating that all four isomers were evaluated and the 8‑amino variant yielded biologically active products. This provides a validated entry point for cardiovascular drug discovery programs seeking to explore THIQ‑based antihypertensive agents.

Regioselective Diversification into 8-Substituted THIQ Probe Molecules

The established Sandmeyer chemistry route from the 8‑amino compound enables conversion to 8‑hydroxy, 8‑carbonitrile, and 8‑halo derivatives, each of which can serve as orthogonal diversification points [1]. This makes the compound a strategic 'hub' intermediate for parallel synthesis of small, focused libraries around the THIQ scaffold. The commercial availability at 97–98% purity from multiple vendors [2] further reduces the barrier to entry for academic and industrial medicinal chemistry laboratories seeking rapid SAR exploration.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.